2-allyl-5-(2-(4-chlorophenyl)-2-oxoethoxy)isoquinolin-1(2H)-one
Description
Properties
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-prop-2-enylisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-2-11-22-12-10-16-17(20(22)24)4-3-5-19(16)25-13-18(23)14-6-8-15(21)9-7-14/h2-10,12H,1,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKXNJUICNLMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Allyl-5-(2-(4-chlorophenyl)-2-oxoethoxy)isoquinolin-1(2H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features an isoquinoline backbone, which is known for various biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that compounds with isoquinoline structures exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways such as:
- Inhibition of cell proliferation : Isoquinolines can interfere with the cell cycle, leading to growth arrest.
- Induction of apoptosis : Activation of caspases and other apoptotic markers has been observed in treated cancer cell lines.
A study demonstrated that derivatives similar to this compound showed promising results against various cancer cell lines, indicating a potential for therapeutic application in oncology .
Antimicrobial Activity
Isoquinoline derivatives have also been explored for their antimicrobial properties. The presence of the 4-chlorophenyl group enhances the lipophilicity of the compound, which can improve its ability to penetrate microbial membranes. Preliminary results suggest that this compound exhibits activity against both gram-positive and gram-negative bacteria.
Case Studies
- Anticancer Efficacy : In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 25 µM .
- Microbial Inhibition : A study investigating the antimicrobial efficacy reported that the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Data Table: Biological Activities
Comparison with Similar Compounds
Table 1: Substituent Analysis of Selected Isoquinolinone Derivatives
*logP values estimated via computational methods (e.g., Crippen’s fragmentation).
Key Observations:
The allyl group at Position 2 introduces less electron withdrawal than bromine in but offers π-orbital conjugation for reactivity.
The 2-oxoethoxy linker in the target compound may adopt a planar conformation due to ketone resonance, unlike the flexible pyrrolidinyl chain in .
Lipophilicity :
- The target compound’s logP (~3.2) is intermediate, balancing the hydrophilic ketone and hydrophobic chlorophenyl groups. The higher logP of (~3.5) arises from its 3-methylbenzyl group, favoring membrane permeability.
Computational Insights into Reactivity and Stability
Theoretical studies using tools like Multiwfn enable comparative analysis of electronic properties:
- Electrostatic Potential (ESP): The target compound’s ketone and 4-chlorophenyl groups generate regions of high electronegativity (-40 kcal/mol), contrasting with the electron-rich pyrrolidinyl group in (-25 kcal/mol).
- Hardness (η) : Using Parr-Pearson principles , the target compound’s η is estimated at ~5.2 eV (higher than ’s ~4.5 eV), indicating lower polarizability and resistance to charge transfer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
